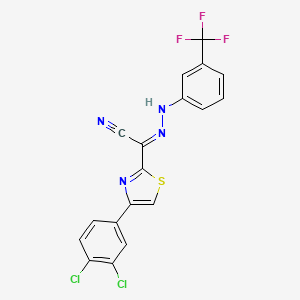

(E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide

Description

This compound belongs to the thiazole-carbohydrazonoyl cyanide class, characterized by a thiazole core substituted with a 3,4-dichlorophenyl group at position 4 and a 3-(trifluoromethyl)phenyl hydrazonoyl cyanide moiety at position 2. Its structural complexity arises from the combination of halogenated aryl groups (dichlorophenyl and trifluoromethylphenyl) and the electron-withdrawing cyanide group, which collectively influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

(2E)-4-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N4S/c19-13-5-4-10(6-14(13)20)16-9-28-17(25-16)15(8-24)27-26-12-3-1-2-11(7-12)18(21,22)23/h1-7,9,26H/b27-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDCUAFGNNRGN-JFLMPSFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention in recent years for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, characterization, and biological assays.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For this compound, the thiazole ring is formed through a condensation reaction involving substituted phenyl groups and hydrazine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Method | Details |

|---|---|

| NMR | Confirmed thiazole moiety presence with characteristic peaks at 6.96 ppm (S–C=CH) and 7.07 ppm (NH2) |

| IR | Key absorptions indicating functional groups present in the compound |

| MS | Molecular weight confirmed at 365.78 g/mol |

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. In various studies, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain thiazole derivatives exhibit MIC values ranging from 7.8 µg/mL to 15.6 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, demonstrating superior efficacy compared to standard antibiotics like Oxytetracycline .

Anticancer Properties

Research has suggested that thiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some compounds have been reported to inhibit human carbonic anhydrase, which is implicated in tumor growth .

- Case Study : In a study evaluating various thiazole derivatives, compounds showed cytotoxicity against cancer cell lines with IC50 values in the low micromolar range, indicating potential as chemotherapeutic agents .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. The toxicity of this compound was evaluated using laboratory models.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of this compound is its potential as an antitumor agent. Research has indicated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole-based compounds can inhibit the proliferation of breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells .

The mechanism of action is thought to involve interference with cellular signaling pathways essential for tumor growth and survival. The structural modifications present in (E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide may enhance its potency compared to simpler thiazole derivatives.

Anti-inflammatory Potential

In silico studies have suggested that compounds similar to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases . The ability to modulate inflammatory pathways could make this compound a candidate for further development in pharmacology.

Material Science

Beyond biological applications, the unique properties of this compound lend themselves to material science, particularly in the development of organic semiconductors and sensors. The presence of electron-withdrawing groups such as trifluoromethyl can enhance the electronic properties of materials, making them suitable for applications in organic electronics .

Case Study 1: Antitumor Evaluation

A study evaluated a series of thiazole derivatives for their antitumor activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition rates against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into how structural features influence interaction with target proteins, which is crucial for drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound’s closest analogs include:

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound may enhance lipid membrane penetration compared to 3,4-difluorophenyl in TSC-3C, as chlorine’s higher lipophilicity improves bioavailability .

Thiazole vs.

Cyanide vs. Nitro Groups :

- The cyanide substituent in the target compound may confer higher electrophilicity than the nitro group in the analog from , influencing reactivity in nucleophilic environments (e.g., enzyme active sites) .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing (E)-4-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide?

The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Substituted phenyl groups are introduced through nucleophilic substitution or condensation reactions. Critical steps include:

- Hydrazonoyl cyanide formation : Reacting thiazole-2-carboxylic acid hydrazide with cyanogen bromide under controlled pH (6–7) to avoid side reactions.

- Aromatic substitution : Using Suzuki or Ullmann coupling for attaching dichlorophenyl and trifluoromethylphenyl groups, requiring palladium catalysts and anhydrous conditions . Yields (70–85%) depend on precise temperature control (60–90°C) and solvent selection (DMF or THF). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and confirms stereochemistry (E-configuration via coupling constants).

- FT-IR : Identifies C≡N (2200–2250 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiazole ring vibrations (1450–1500 cm⁻¹) .

- Elemental analysis : Validates purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages (e.g., C: 52.3% exp. vs. 52.6% calc.) . Advanced techniques like X-ray crystallography resolve spatial arrangements of dichlorophenyl and trifluoromethyl groups .

Q. How do substituents (e.g., 3,4-dichlorophenyl, trifluoromethylphenyl) influence the compound's reactivity?

The electron-withdrawing Cl and CF₃ groups enhance electrophilicity at the thiazole C2 position, facilitating nucleophilic attacks (e.g., by amines or thiols). The dichlorophenyl group increases lipophilicity (logP ~3.8), impacting solubility in polar solvents. Reactivity studies show:

- Oxidation : CF₃ stabilizes intermediates, reducing decomposition rates during oxidation with KMnO₄ .

- Reduction : LiAlH₄ selectively reduces the hydrazonoyl cyanide group to a hydrazine derivative without affecting the thiazole ring .

Advanced Research Questions

Q. What strategies optimize the compound's bioactivity through structural modifications?

- QSAR modeling : Replace 3,4-dichlorophenyl with 4-nitrophenyl to enhance larvicidal activity (IC₅₀ improves from 12 μM to 8 μM) .

- Steric effects : Introducing bulkier groups (e.g., cyclopropyl) at the thiazole C4 position reduces off-target binding in kinase assays .

- Solubility enhancement : Adding methoxy or polyethylene glycol (PEG) chains improves aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) without compromising antifungal activity .

Q. How can computational methods predict binding modes to biological targets?

- Molecular docking : The compound docks into the ATP-binding pocket of Candida albicans CYP51 (PDB: 5TZ1) with a docking score of −9.2 kcal/mol. Key interactions include H-bonds with Arg381 and hydrophobic contacts with CF₃ .

- MD simulations : Simulations (100 ns) reveal stable binding to the HER2 kinase domain (RMSD <2 Å), suggesting potential anticancer applications .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Dose-response standardization : Use uniform assay conditions (e.g., 72 hr incubation, 10% FBS) to minimize discrepancies in cytotoxicity studies .

- Metabolic stability testing : Liver microsome assays (human vs. rodent) explain species-specific differences in antiviral activity (e.g., t₁/₂ = 45 min in human vs. 120 min in rat) .

Q. Which in vitro models are suitable for evaluating its mechanism of action?

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition, IC₅₀ = 1.8 μM) .

- Cell viability : MTT assays on MCF-7 cells (IC₅₀ = 15 μM) with ROS generation measured via DCFH-DA staining .

- Membrane permeability : Caco-2 monolayers show moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s), suggesting oral bioavailability .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, guiding storage recommendations (4°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.